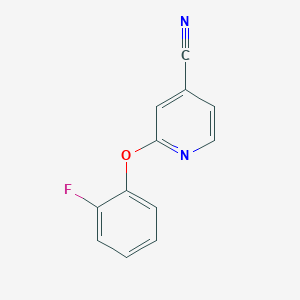![molecular formula C18H13F2N3O3 B11496658 4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11496658.png)
4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a difluoroanilino moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the Difluoroanilino Moiety: The difluoroanilino group can be attached through a nucleophilic aromatic substitution reaction, where a difluoroaniline reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,4-dichloroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate
- 4-[(2,4-dibromoanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate
- 4-[(2,4-dimethoxyanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
The presence of the difluoroanilino group in 4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate imparts unique electronic properties, which can influence its reactivity and biological activity. The fluorine atoms can enhance metabolic stability and improve binding affinity to biological targets compared to other halogenated or methoxylated analogs.
Eigenschaften
Molekularformel |
C18H13F2N3O3 |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
[4-[(2,4-difluorophenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H13F2N3O3/c1-23-9-8-16(22-23)18(25)26-13-5-2-11(3-6-13)17(24)21-15-7-4-12(19)10-14(15)20/h2-10H,1H3,(H,21,24) |
InChI-Schlüssel |
DSGCEBIOJWMKCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methyl-4-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11496588.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11496595.png)

![5-Benzyl-3-[4-(diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11496620.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11496623.png)
![7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496628.png)

![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-furanylmethyl)-2,3,5,6,7,8-hexahydro-6-(2-propenyl)-2-thioxo-](/img/structure/B11496650.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B11496651.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B11496656.png)
![2-(4-benzylpiperazin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11496661.png)
![1,3-dimethyl-5-(3-nitrophenyl)-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11496663.png)
![N~1~-(4-methoxy-3-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]methyl}benzyl)-1H-tetrazole-1,5-diamine](/img/structure/B11496669.png)
![2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid](/img/structure/B11496674.png)
